3-(5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Overview
Description
3-(5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a triazole, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-(5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE involves several key steps:
Formation of Benzodioxole: The benzodioxole moiety can be synthesized from catechol and disubstituted halomethanes under basic conditions.
Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyridine Ring Introduction: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-(5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics and induction of cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to these targets, inhibiting their function.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and triazole derivatives, such as:
1,3-Benzodioxole: A simpler structure with similar bioactive properties.
Triazole Derivatives: Compounds like 1,2,4-triazole exhibit similar biological activities and are used in various medicinal applications.
Properties
IUPAC Name |
3-[5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-2-6-23-17(12-4-3-5-20-9-12)21-22-18(23)26-10-13-7-15-16(8-14(13)19)25-11-24-15/h2-5,7-9H,1,6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQGAJBOONBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC3=C(C=C2Cl)OCO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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